molecular formula C24H40N4O3 B5967282 1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol

1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B5967282
M. Wt: 432.6 g/mol
InChI Key: FLZFAKPHOJTOOU-UHFFFAOYSA-N
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Description

1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of piperazine and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    N-Alkylation: This step involves the reaction of piperazine derivatives with alkyl halides to introduce the cyclopropylmethyl group.

    Ether Formation: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide.

    Reductive Amination: This step involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the final piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a precursor for drug development.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)-4-methylpiperazine: A related compound with similar structural features.

    1-(Cyclopropylmethyl)piperazine: Another compound with a cyclopropylmethyl group attached to a piperazine ring.

Uniqueness

1-[5-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O3/c1-25-7-9-28(10-8-25)18-22(29)19-31-24-15-21(5-6-23(24)30-2)17-27-13-11-26(12-14-27)16-20-3-4-20/h5-6,15,20,22,29H,3-4,7-14,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZFAKPHOJTOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=C(C=CC(=C2)CN3CCN(CC3)CC4CC4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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